molecular formula C26H21FN2O4 B3091819 Fmoc-6-fluoro-DL-tryptophan CAS No. 1219392-55-8

Fmoc-6-fluoro-DL-tryptophan

Cat. No. B3091819
CAS RN: 1219392-55-8
M. Wt: 444.5 g/mol
InChI Key: ZNQAUDMHOJUTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-6-fluoro-DL-tryptophan is a fluorinated tryptophan derivative . It has a molecular weight of 444.47 and a molecular formula of C26H21FN2O4 . It is used for research purposes .


Synthesis Analysis

The synthesis of fluorinated compounds, including this compound, has attracted attention from biologists and chemists . Enzymatic synthesis methods are essential for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C26H21FN2O4 . The compound has a molecular weight of 444.47 .


Chemical Reactions Analysis

This compound is soluble in DMF (1 mmol/ml) . It is stored at room temperature . Its density is predicted to be approximately 1.39 g/cm3 , and its refractive index is predicted to be n20D 1.68 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMF (1 mmol/ml) . It is stored at room temperature . Its density is predicted to be approximately 1.39 g/cm3 , and its refractive index is predicted to be n20D 1.68 .

Scientific Research Applications

Tryptophan Metabolism and Health Implications : Tryptophan undergoes metabolism through various pathways, producing compounds with significant biological activities. The kynurenine pathway, for instance, generates metabolites involved in immune regulation and neurobehavioral processes. Alterations in tryptophan metabolism have been linked to neuropsychiatric disorders and immune system dysfunction, suggesting a broad impact on health and disease (Muneer, 2020)[https://consensus.app/papers/kynurenine-pathway-tryptophan-metabolism-muneer/2ade860c8ca45987a30034173950efc9/?utm_source=chatgpt].

Microbiota-Derived Tryptophan Metabolites : The gut microbiota can metabolize tryptophan into various bioactive compounds, such as indole derivatives, which influence gut health, immune function, and the central nervous system. These metabolites can modulate inflammatory processes and have been implicated in the pathophysiology of diseases like inflammatory bowel disease (IBD) and colorectal cancer (Ala, 2021)[https://consensus.app/papers/tryptophan-metabolites-inflammatory-bowel-disease-ala/e425cf6d3bb054aea6ef3c2ddcc89208/?utm_source=chatgpt].

Serotonergic System and Brain Function : Tryptophan is a precursor for serotonin, a neurotransmitter crucial for mood regulation, cognition, and gastrointestinal function. Research on tryptophan's role in the serotonergic system highlights its importance in understanding psychiatric and neurodevelopmental disorders, as well as its potential therapeutic applications (Diksic & Young, 2001)[https://consensus.app/papers/study-brain-serotonergic-system-labeled-diksic/6e7d273ff7295afb85a31ad12c794421/?utm_source=chatgpt].

Immunomodulatory Effects : Tryptophan metabolites, through pathways like the kynurenine pathway, play a role in modulating the immune system. These effects include influencing T cell function, cytokine production, and the balance between pro-inflammatory and anti-inflammatory responses, with implications for autoimmune diseases, cancer, and infection response (Bai et al., 2016)[https://consensus.app/papers/review-role-tryptophan-livestock-poultry-bai/e33bba646e9a5afb9328e4a6191f5e34/?utm_source=chatgpt].

Agricultural and Veterinary Applications : In livestock and poultry, dietary supplementation with tryptophan and its metabolites has been shown to improve growth performance, stress resilience, and immune function, indicating the potential for targeted nutritional interventions to enhance animal health and productivity (Mustafa et al., 2018)[https://consensus.app/papers/perspectives-using-ltryptophan-improving-productivity-mustafa/6766d4a0a2785e7486ac4cc0bea1da0b/?utm_source=chatgpt].

Mechanism of Action

6-Fluoro-DL-tryptophan, a serotonin (5-HT) synthesis inhibitor, is metabolized in the brain and may be useful for tracing neuronal serotoninergic pools . It is used as a competitive inhibitor of tryptophan binding to albumin and passage through the blood-brain barrier (BBB) .

Safety and Hazards

Fmoc-6-fluoro-DL-tryptophan should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Fmoc-6-fluoro-DL-tryptophan is a valuable resource for research in the post-genomic world . Its many beneficial attributes, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQAUDMHOJUTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219392-55-8
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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